Immunoassay Selectivity: Tetranor-PGFM Shows Zero Cross-Reactivity with PGFM-Specific Antibodies
In a comparative study of fecal prostaglandin metabolites, tetranor-PGFM was unequivocally distinguished from PGFM (13,14-dihydro-15-keto-PGF2α). Liquid chromatography-mass spectrometry (LCMS) analysis identified tetranor-PGFM as a distinct entity that did not exhibit any cross-reactivity with a highly specific antibody raised against PGFM [1]. This finding is critical for researchers selecting an assay system; it confirms that a PGFM immunoassay will not detect tetranor-PGFM, and vice versa, ensuring that data obtained are specific to the intended analyte without interference from this major terminal metabolite.
| Evidence Dimension | Cross-Reactivity with anti-PGFM Antibody |
|---|---|
| Target Compound Data | 0% (No cross-reactivity detected) |
| Comparator Or Baseline | PGFM (13,14-dihydro-15-keto-PGF2α) - Target analyte for the antibody, showing expected high reactivity |
| Quantified Difference | Absolute specificity; no analytical interference detected. |
| Conditions | LC-MS analysis of fecal extracts from felids; evaluation against a PGFM-specific antibody in an immunoassay format. |
Why This Matters
This confirms the analytical orthogonality of the two compounds, allowing for precise, interference-free quantification in complex biological matrices and ensuring that procurement of tetranor-PGFM standards is necessary for accurate quantification of this specific endpoint.
- [1] Dehnhard, M., Finkenwirth, C., Crosier, A., Penfold, L., Ringleb, J., & Jewgenow, K. (2014). Comparative metabolism of PGFM (13,14-dihydro-15-keto-PGF2α) in feces of felids. Theriogenology, 81(5), 733-743. View Source
